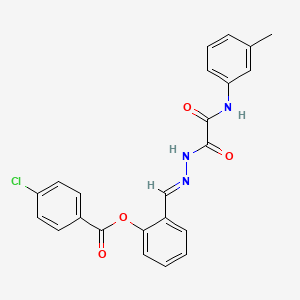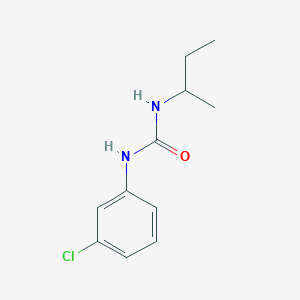![molecular formula C29H29BrN2O4 B12015048 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)
4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé, de formule chimique C29H29BrN2O4 , appartient à la classe des dérivés de la pyrrolone. Il présente une structure complexe combinant des cycles aromatiques, un cycle pyrrolone et des groupes fonctionnels. Le nom systématique du composé reflète ses substituants et ses groupes fonctionnels.
Méthodes De Préparation
Voies de synthèse::
- Benzyloxylation : Le groupe benzyloxy est introduit via une réaction d'O-alkylation utilisant du bromure de benzyle ou du chlorure de benzyle.
- Méthylation : Le groupe méthyle est ajouté à la position 2 du fragment benzoyle en utilisant du sulfate de diméthyle ou un autre agent méthylant.
- Bromation : La position 4 du cycle phényle est bromée en utilisant un agent bromant.
- Amination : Le groupe diméthylaminoéthyle est introduit via une substitution nucléophile en utilisant de la diméthylamine.
- Hydroxylation : Le groupe hydroxyle est ajouté au cycle pyrrolone, souvent en utilisant un réactif hydroxylant.
Production industrielle:: La synthèse industrielle de ce composé implique l'optimisation des étapes ci-dessus pour l'extensibilité, le rendement et la pureté.
Analyse Des Réactions Chimiques
Réactions::
- Oxydation : Le groupe benzyloxy peut être oxydé sélectivement en acide benzoïque correspondant.
- Réduction : La réduction du groupe carbonyle donne l'alcool correspondant.
- Substitution : L'atome de brome peut subir des réactions de substitution.
- Hydrolyse : La liaison ester peut être hydrolysée pour donner l'acide carboxylique correspondant.
- Bromation : N-bromosuccinimide (NBS) dans un solvant inerte.
- Hydroxylation : Acide hydroxylamine-O-sulfonique (HOSA) ou réactifs similaires.
- Réduction : Borohydrure de sodium (NaBH4) ou hydrure de lithium et d'aluminium (LiAlH4).
- Dérivé de l'acide benzoïque provenant de l'oxydation du benzyloxy.
- Dérivé alcoolique provenant de la réduction du carbonyle.
4. Applications de la recherche scientifique
- Médecine : Investigué pour des applications pharmaceutiques potentielles en raison de sa structure unique.
- Biologie chimique : Utilisé comme sonde pour étudier l'inhibition enzymatique ou la liaison aux récepteurs.
- Science des matériaux : Exploré pour ses propriétés optiques ou comme bloc de construction pour des matériaux fonctionnels.
5. Mécanisme d'action
- Cibles : Interagit avec des récepteurs ou des enzymes spécifiques.
- Voies : Module les voies de signalisation cellulaire.
Applications De Recherche Scientifique
- Medicine : Investigated for potential pharmaceutical applications due to its unique structure.
- Chemical Biology : Used as a probe to study enzyme inhibition or receptor binding.
- Materials Science : Explored for its optical properties or as a building block for functional materials.
Mécanisme D'action
- Targets : Interacts with specific receptors or enzymes.
- Pathways : Modulates cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- Unicité : Mettre en évidence ses caractéristiques distinctives par rapport aux dérivés de pyrrolone apparentés.
- Composés similaires : Inclure d'autres pyrrolones, telles que la 4-[4-(benzyloxy)-2-méthylbenzoyl]-1-[2-(diéthylamino)éthyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one , la 4-[4-(benzyloxy)-3-méthylbenzoyl]-5-(3-bromophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one , et la 4-[4-(benzyloxy)-2-méthylbenzoyl]-1-[2-(diméthylamino)éthyl]-3-hydroxy-5-phényl-1,5-dihydro-2H-pyrrol-2-one .
Propriétés
Formule moléculaire |
C29H29BrN2O4 |
|---|---|
Poids moléculaire |
549.5 g/mol |
Nom IUPAC |
(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H29BrN2O4/c1-19-17-23(36-18-20-7-5-4-6-8-20)13-14-24(19)27(33)25-26(21-9-11-22(30)12-10-21)32(16-15-31(2)3)29(35)28(25)34/h4-14,17,26,33H,15-16,18H2,1-3H3/b27-25+ |
Clé InChI |
IPEIFJGGJORQRN-IMVLJIQESA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)Br)/O |
SMILES canonique |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12014969.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B12014974.png)


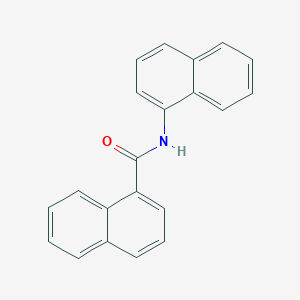
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015005.png)
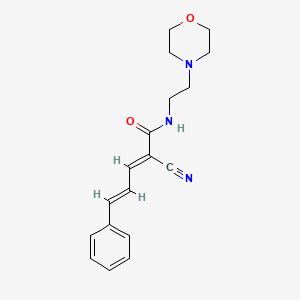
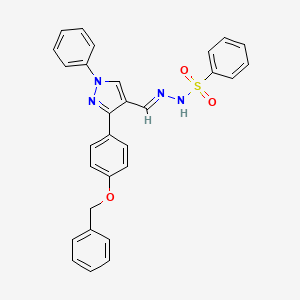
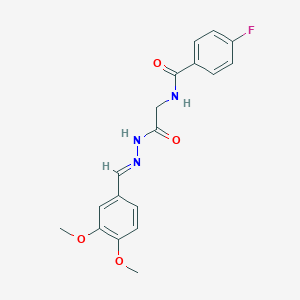
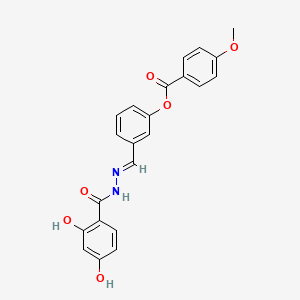
![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)
